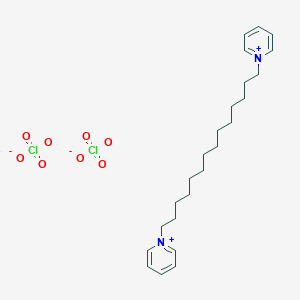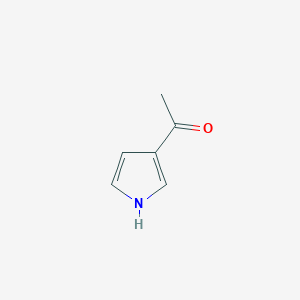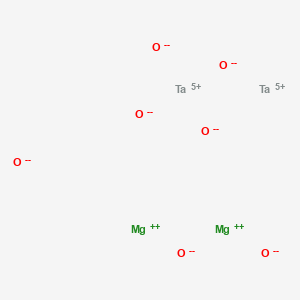
2,4-Di-tert-pentylphenol
描述
Synthesis Analysis
The synthesis of compounds similar to 2,4-Di-tert-pentylphenol often involves complex organic reactions, including formylation and acetylation processes. For example, Gaul and Seebach (2002) describe conjugate additions that could be conceptually similar to the steps involved in synthesizing phenolic compounds (Gaul & Seebach, 2002). Although not directly related to 2,4-Di-tert-pentylphenol, the methodologies discussed provide insight into the types of reactions that might be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of chemicals related to 2,4-Di-tert-pentylphenol has been characterized in various studies. For instance, Park, Ramkumar, and Parthiban (2014) explored the crystal structure of a related compound, providing insights into the molecular conformation and interactions within the crystal lattice (Park, Ramkumar & Parthiban, 2014). Such studies are essential for understanding the structural aspects of phenolic compounds.
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 2,4-Di-tert-pentylphenol are influenced by their functional groups and molecular structure. Volod’kin (1994) discusses the reactivity of similar phenolic compounds with methyl acrylate, revealing aspects of their chemical behavior and kinetics (Volod’kin, 1994). This information is valuable for understanding the chemical reactivity of 2,4-Di-tert-pentylphenol.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are crucial for determining the practical applications and handling of 2,4-Di-tert-pentylphenol. While specific studies on this compound might be limited, general principles from related research can be applied to infer its physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with various agents, stability under different conditions, and degradation behavior, define the applications and safety measures for handling 2,4-Di-tert-pentylphenol. Studies like those by Richards and Evans (1977) offer insight into the oxidation processes of similar phenolic compounds, which can be relevant for understanding the chemical properties of 2,4-Di-tert-pentylphenol (Richards & Evans, 1977).
科学研究应用
Environmental Impact and Monitoring:
- It was the most abundant compound found in carp from the Detroit River, indicating its potential as a marker for tracking local sediment contamination and its impact on aquatic life (Shiraishi, Carter, & Hites, 1989).
- Studies on the transport of this compound in the Trenton Channel of the Detroit River help in understanding the movement and fate of sediment-bound pollutants (Carter & Hites, 1992).
- Analysis of the fate and transport of Detroit River derived pollutants throughout Lake Erie was aided by tracking the presence of 2,4-di-tert-pentylphenol in sediments (Carter & Hites, 1992).
Health and Safety:
- A method was developed to determine 2,4-di-tert-pentylphenol and its metabolites in human urine, reflecting its usage as a UV absorber and the potential exposure of consumers (Denghel & Göen, 2020).
- Investigation of oxidative phase I metabolism in human liver microsomes helps in understanding the human metabolic pathways and potential health effects of this UV absorber (Denghel, Leibold, & Göen, 2019).
Industrial Applications:
- A study on the synthesis and characterization of bisphenolmonoacryates antioxidant GS, which involves 2,4-di-tert-pentylphenol, highlights its relevance in polymer stabilization and industrial synthesis (Wei-wei, 2008).
- Research into the preparation of polyethylene with controlled bimodal molecular weight distribution using zirconium complexes, including 2,4-di-tert-pentylphenol, indicates its role in advanced polymer production processes (Lee & Kim, 2012).
Ecotoxicology:
- Investigation of the effects of 4-tert-pentylphenol, a related compound, on the sexual differentiation of medaka fish provides insights into the ecotoxicological impacts of alkylphenols (Seki et al., 2003).
安全和危害
未来方向
属性
IUPAC Name |
2,4-bis(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJWKURWRGJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026974 | |
| Record name | 2,4-Di-tert-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline] | |
| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Di-t-pentylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000841 [mmHg] | |
| Record name | 2,4-Di-t-pentylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Di-tert-pentylphenol | |
CAS RN |
120-95-6 | |
| Record name | 2,4-Di-tert-amylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di-t-pentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Di-tert-pentylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Di-tert-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-di-tert-pentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DI-TERT-PENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852F1HP88H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-DI-T-PENTYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)









